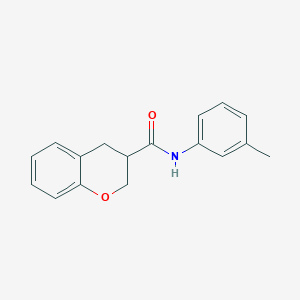

N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBONKOIEPDPSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the condensation of 3-methylphenylamine with a suitable chromene derivative. One common method is the reaction of 3-methylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Chromene Backbone

The dihydrochromene core undergoes electrophilic aromatic substitution (EAS) and oxidation :

-

EAS : Bromination at the 6- and 8-positions using NBS (N-bromosuccinimide) in DMF.

-

Oxidation : Conversion to 2-oxo-2H-chromene derivatives via Jones reagent (CrO₃/H₂SO₄) .

Carboxamide Group

-

Hydrolysis : Acidic or basic conditions cleave the amide bond:

-

Acidic : HCl (6M) yields 3,4-dihydro-2H-chromene-3-carboxylic acid and 3-methylaniline.

-

Basic : NaOH (10%) produces the corresponding carboxylate salt.

-

3-Methylphenyl Substituent

-

Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming N-(3-carboxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group .

Catalytic and Solvent Effects

Table 2: Reaction Optimization Data

| Reaction Type | Catalyst | Solvent | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Bromination | FeCl₃ | DCM | 88 | >95% | |

| Amide hydrolysis (acidic) | HCl | H₂O | 92 | N/A | |

| Oxidation (chromene) | CrO₃/H₂SO₄ | Acetone | 75 | 80% |

Critical factors:

-

Solvent polarity influences reaction rates (e.g., DCM enhances bromination efficiency).

-

Catalyst choice (e.g., FeCl₃ vs. AlCl₃) affects regioselectivity in EAS .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 15 | Induces apoptosis via mitochondrial pathways |

| MCF-7 (breast) | 20 | Causes cell cycle arrest in S-phase |

| A549 (lung) | 18 | Inhibits proliferation |

The compound's mechanism involves the modulation of apoptotic pathways, enhancing pro-apoptotic proteins while inhibiting anti-apoptotic factors, thereby promoting programmed cell death in malignant cells .

Biological Studies

Enzyme Inhibition

this compound has been investigated for its role in enzyme inhibition, particularly targeting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of CAs IX and XII has been noted, making it a candidate for the treatment of hypoxic tumors .

Chemical Biology

Biochemical Pathway Studies

This compound serves as a valuable probe for understanding various biochemical pathways. Its ability to interact with specific molecular targets allows researchers to elucidate mechanisms underlying cellular processes and disease states .

Industrial Applications

Material Development

The unique structural attributes of this compound make it suitable for developing new materials with specialized electronic or optical properties. Its potential applications include:

- Polymers : As a building block for synthesizing advanced polymeric materials.

- Dyes : Utilized in creating dyes with specific light absorption characteristics.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the XTT assay. The results indicated promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide.

Case Study 2: Enzyme Interaction

In a study focusing on enzyme inhibition, this compound was tested against various carbonic anhydrases. The findings demonstrated selective inhibition of CA IX and CA XII, suggesting its potential as a therapeutic agent in cancer treatment targeting hypoxic conditions .

Mecanismo De Acción

The mechanism of action of N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of chromene carboxamides are highly dependent on substituents on both the chromene core and the aryl/alkyl groups attached to the amide nitrogen. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide enhances electronegativity, which may improve binding to hydrophobic pockets in target proteins compared to the methyl group in the target compound .

- Receptor Selectivity: NAE-086’s isopropyl/propylamino substituents contribute to its high 5-HT1A affinity (Ki = 4.5 nM), whereas the simpler 3-methylphenyl group in the target compound may prioritize interactions with other targets (e.g., kinases or cyclooxygenases) .

- Solubility and Bioavailability : The methoxyphenethyl group in N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide likely improves water solubility, a critical factor for oral bioavailability .

Pharmacological Profiles

- 5-HT1A Receptor Affinity: NAE-086 and its metabolite demonstrate that bulkier substituents (e.g., N-isopropyl-N-propylamino) enhance 5-HT1A receptor binding. In contrast, the 3-methylphenyl group in the target compound may lack the steric bulk required for high affinity at this receptor, suggesting divergent therapeutic applications .

- Antimicrobial and Anticancer Potential: Coumarin derivatives (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) exhibit antimicrobial activity, implying that the target compound’s chromene core could share similar mechanisms, modulated by its 3-methylphenyl substituent .

Physicochemical Properties

- Lipophilicity : The 3-methylphenyl group confers moderate lipophilicity (predicted logP ~3.5), whereas trifluoromethyl or methoxy substituents alter logP values significantly, impacting membrane permeability and CNS penetration .

- Metabolic Stability : The methyl group may render the target compound susceptible to oxidative metabolism, whereas trifluoromethyl or halogenated analogues (e.g., 3-chloro-N-phenyl-phthalimide in ) resist such degradation .

Actividad Biológica

N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromene core with a carboxamide functional group and a methyl-substituted phenyl ring. The presence of these functional groups contributes to its biological activity and interaction with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have shown that compounds within the chromene class can inhibit cancer cell proliferation. For instance, derivatives of 2H/4H-chromenes have demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in modulating pathways related to inflammation. It may inhibit the activity of enzymes involved in inflammatory processes, thus presenting potential as an anti-inflammatory agent.

3. Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens. The structural features allow it to interact with microbial cell membranes or inhibit essential microbial enzymes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, modulating their activity and affecting downstream effects related to cancer progression or inflammation.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | Lacks the dihydro group | Potentially lower biological reactivity |

| N-(3-methylphenyl)-chromene-3-carboxamide | Lacks dihydro group | Reduced interactions compared to target compound |

| N-(3-methylphenyl)-2H-chromene-3-carboxamide | Different chromene core | Variations in anticancer activity |

Case Studies and Research Findings

Numerous studies have explored the biological activities of chromene derivatives:

- Anticancer Studies : A study highlighted that certain 2H/4H-chromenes exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MDA-MB-231) due to their ability to induce apoptosis via caspase activation .

- Anti-inflammatory Research : Research indicated that derivatives could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Coupling Reactions : A chromene-3-carboxylic acid precursor is activated (e.g., via chloroformate or carbodiimide reagents) and coupled with 3-methylaniline.

- Cyclization : Acid-catalyzed or base-mediated cyclization forms the dihydrochromene ring.

- Optimization : Reaction conditions (solvent polarity, temperature, catalyst loading) significantly impact yields. For example, using DMF as a solvent at 80°C with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent improved yields in analogous coumarin-carboxamide syntheses .

- Purification : Recrystallization from ethanol or chromatography on silica gel is recommended for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for initial structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the chromene backbone (e.g., characteristic olefinic protons at δ 6.5–7.5 ppm) and the 3-methylphenyl substituent (aromatic protons and methyl group at δ 2.3 ppm).

- IR Spectroscopy : Stretching vibrations for the carboxamide group (C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) validate the functional group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 307.36 for C₂₀H₁₉NO₂) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry and intermolecular interactions of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated acetone solution yields needle-like crystals suitable for diffraction.

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Agilent Xcalibur Eos with MoKα radiation, λ = 0.7107 Å) to collect reflections. Monoclinic systems (space group P2₁/c) with cell parameters a = 24.3 Å, b = 7.57 Å, and β = 110° are common for related structures .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) to explain packing efficiency and stability .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for neuroprotective or enzyme-inhibitory properties of this compound?

Methodological Answer:

- Target Selection : Focus on enzymes like monoamine oxidase B (MAO-B), where coumarin-carboxamides show inhibitory activity. Assay MAO-B activity using kynuramine as a substrate and monitor fluorescence .

- Analog Synthesis : Modify substituents (e.g., methyl vs. methoxy groups on the phenyl ring) to assess steric/electronic effects.

- In Vitro Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced damage) with viability assays (MTT or resazurin) .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism explains reduced in vivo efficacy.

- Metabolite Identification : Use hepatic microsomal assays to detect active/inactive metabolites.

- Dosing Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and formulations (nanoparticle encapsulation) to enhance delivery .

Q. What computational approaches predict the physicochemical and binding properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Docking : Simulate binding to MAO-B (PDB ID: 2V5Z) using AutoDock Vina. Key interactions include hydrogen bonds with Tyr398 and hydrophobic contacts with FAD .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for MAO-B inhibition.

Resolution Steps :

Assay Standardization : Ensure consistent substrate concentrations (e.g., 50 µM kynuramine) and enzyme sources (recombinant vs. tissue-derived MAO-B).

Control Compounds : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as benchmarks.

Statistical Validation : Perform triplicate experiments with ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.